molecular formula C10H8N4O3 B6121582 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol

3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol

Cat. No.: B6121582
M. Wt: 232.20 g/mol
InChI Key: OQBSJRREEOTPEQ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety linked to a triazine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol typically involves the reaction of 1,3-benzodioxole derivatives with triazine precursors under controlled conditions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction, where the benzodioxole derivative is coupled with a triazine compound in the presence of a palladium catalyst and a suitable base . The reaction conditions often require elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve elevated temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol involves its interaction with molecular targets and pathways within cells. For instance, in anticancer applications, the compound may inhibit cell proliferation by interfering with microtubule assembly, leading to cell cycle arrest and apoptosis . The benzodioxole moiety plays a crucial role in binding to specific proteins, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-ylamino)-1,2,4-triazin-5-ol is unique due to its combination of a benzodioxole moiety with a triazine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9-4-11-14-10(13-9)12-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBSJRREEOTPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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